1-isopropyl-4-methyl-1H-pyrazol-5-amine 1-isopropyl-4-methyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 3524-50-3
VCID: VC2630461
InChI: InChI=1S/C7H13N3/c1-5(2)10-7(8)6(3)4-9-10/h4-5H,8H2,1-3H3
SMILES: CC1=C(N(N=C1)C(C)C)N
Molecular Formula: C7H13N3
Molecular Weight: 139.2 g/mol

1-isopropyl-4-methyl-1H-pyrazol-5-amine

CAS No.: 3524-50-3

Cat. No.: VC2630461

Molecular Formula: C7H13N3

Molecular Weight: 139.2 g/mol

* For research use only. Not for human or veterinary use.

1-isopropyl-4-methyl-1H-pyrazol-5-amine - 3524-50-3

Specification

CAS No. 3524-50-3
Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
IUPAC Name 4-methyl-2-propan-2-ylpyrazol-3-amine
Standard InChI InChI=1S/C7H13N3/c1-5(2)10-7(8)6(3)4-9-10/h4-5H,8H2,1-3H3
Standard InChI Key JWPNXAXDFINCDT-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1)C(C)C)N
Canonical SMILES CC1=C(N(N=C1)C(C)C)N

Introduction

Structural Characteristics and Basic Properties

1-Isopropyl-4-methyl-1H-pyrazol-5-amine features a pyrazole ring as its core structure, with three distinct functional groups: an isopropyl group at position 1, a methyl group at position 4, and an amine group at position 5. This arrangement creates a unique molecular architecture with specific chemical and physical properties.

The compound has the molecular formula C₇H₁₃N₃ and is identified by the CAS number 3524-50-3 . Its structure can be represented by the following SMILES notation: CC1=CN(N=C1N)C(C)C . The compound is also identifiable by its InChI key ANFVWVAMNUWQDL-UHFFFAOYSA-N .

Molecular and Structural Data

The key structural parameters of 1-isopropyl-4-methyl-1H-pyrazol-5-amine are summarized in Table 1.

Table 1: Structural and Identification Data for 1-Isopropyl-4-Methyl-1H-Pyrazol-5-Amine

ParameterValue
Molecular FormulaC₇H₁₃N₃
CAS Number3524-50-3
Molecular Weight139.20 g/mol
SMILESCC1=CN(N=C1N)C(C)C
InChIInChI=1S/C7H13N3/c1-5(2)10-7(8)6(3)4-9-10/h4-5H,8H2,1-3H3
InChI KeyANFVWVAMNUWQDL-UHFFFAOYSA-N

The pyrazole ring in this compound contains two nitrogen atoms in positions 1 and 2, forming the characteristic 1,2-diazole structure. The presence of the amine group at position 5 creates an important functional site that can participate in hydrogen bonding and various chemical reactions .

Physical and Chemical Properties

Physical State and Appearance

1-Isopropyl-4-methyl-1H-pyrazol-5-amine is typically a solid at room temperature. The compound's physical appearance and behavior are influenced by the presence of its functional groups, particularly the amine moiety, which contributes to intermolecular forces through hydrogen bonding .

Solubility Profile

Based on its structural characteristics, this compound likely exhibits moderate solubility in polar organic solvents. The presence of the amine group enhances its ability to form hydrogen bonds with protic solvents, while the isopropyl and methyl groups contribute hydrophobic character . This dual nature gives the compound an interesting solubility profile that can be advantageous in certain applications.

Predicted Physical Parameters

Using computational methods, certain physical parameters can be predicted for this compound. The predicted collision cross-section (CCS) values for various adducts of 1-isopropyl-4-methyl-1H-pyrazol-5-amine are presented in Table 2 .

Table 2: Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺140.11823129.7
[M+Na]⁺162.10017140.4
[M+NH₄]⁺157.14477137.5
[M+K]⁺178.07411137.4
[M-H]⁻138.10367130.5
[M+Na-2H]⁻160.08562134.6
[M]⁺139.11040131.2
[M]⁻139.11150131.2

These CCS values are useful for analytical methods such as ion mobility spectrometry, providing a means to identify and characterize the compound in complex mixtures.

Nomenclature and Related Compounds

Common Synonyms

1-Isopropyl-4-methyl-1H-pyrazol-5-amine is known by several synonyms in chemical literature:

  • 4-Methyl-1-(1-methylethyl)-1H-pyrazol-5-amine

  • 1H-Pyrazol-5-amine, 4-methyl-1-(1-methylethyl)-

  • Pyrazole, 5-amino-1-isopropyl-4-methyl-

  • 4-methyl-1-propan-2-ylpyrazol-3-amine

These alternative names follow different conventions for naming heterocyclic compounds but refer to the same molecular structure.

Structural Isomers and Related Compounds

Several structurally related compounds exist that differ in the position of substituents:

  • 1-Isopropyl-3-methyl-1H-pyrazol-5-amine (CAS: 1124-16-9) has the methyl group at position 3 instead of position 4 .

  • 1-isopropyl-4-methyl-1H-pyrazol-3-amine has the amine group at position 3 instead of position 5 .

These structural isomers may exhibit different chemical and biological properties despite their similar composition.

SupplierProduct ReferenceQuantityPrice (EUR/USD)Purity
Cymit Quimica3D-DAA52450500 mg417.00 €Min. 95%
Cymit Quimica3D-DAA524505 g1,066.00 €Min. 95%
Sigma-AldrichCBR01652-1G1 g$179.00Not specified

The compound is available in research quantities at relatively high prices, suggesting specialized synthesis rather than bulk production.

Synthetic Approaches

Reactivity Patterns

Based on the compound's structure, several reactivity patterns can be anticipated:

  • The amine group at position 5 can participate in nucleophilic substitution reactions and act as a hydrogen bond donor.

  • The pyrazole ring can engage in electrophilic aromatic substitution reactions, although with regioselectivity influenced by the existing substituents.

  • The isopropyl group may undergo oxidation under specific conditions .

Recent research has investigated the reactivity of similar 5-aminopyrazoles with hexafluoro-1,4-naphthoquinone, where the aminopyrazoles can act as C-nucleophiles, leading to substitution reactions .

Applications and Research Interest

Applications in Chemical Research

The compound may serve as a valuable building block in organic synthesis, particularly for the construction of more complex heterocyclic systems. The presence of reactive functional groups allows for diverse transformation possibilities .

Recent research has explored the interaction of similar 5-aminopyrazoles with other organic compounds, such as perfluoro-1,4-naphthoquinone, to create novel molecular architectures with potentially useful properties .

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